molecular formula C20H26ClNO2 B3386929 N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 775315-03-2

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B3386929
CAS No.: 775315-03-2
M. Wt: 347.9 g/mol
InChI Key: CLZPYDATKHVKSP-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide is a chloroacetamide derivative featuring an adamantane moiety and a substituted benzyl group. Adamantane is renowned for its rigid, lipophilic structure, which enhances metabolic stability and membrane permeability in medicinal chemistry . Below, we compare its structural, synthetic, and physicochemical properties with related analogs.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZPYDATKHVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140758
Record name 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775315-03-2
Record name 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775315-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This can be achieved through reactions such as halogenation, alkylation, or acylation.

    Introduction of the 2-Chloroacetamide Group: The 2-chloroacetamide group is introduced via a nucleophilic substitution reaction, where a suitable adamantane derivative reacts with chloroacetyl chloride in the presence of a base.

    Attachment of the 3-Methoxyphenylmethyl Group: The final step involves the attachment of the 3-methoxyphenylmethyl group through a nucleophilic substitution reaction, where the intermediate product reacts with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide is explored for its potential as a drug candidate. Its structural features may confer unique biological activities, making it a subject of interest in developing new therapeutic agents. Research indicates that compounds with adamantane structures often exhibit antiviral properties and can interact with various biological targets, including receptors and enzymes.

Materials Science

Due to its rigid adamantane core, this compound is being investigated for applications in materials science. It has potential uses in developing advanced materials that require high thermal stability and mechanical strength. The unique properties of adamantane derivatives can lead to innovations in polymer science and coatings.

Biological Studies

The compound is utilized in biological studies to investigate its interactions with biological molecules. Understanding these interactions can provide insights into its therapeutic potential and mechanisms of action. Preliminary studies suggest that it may modulate enzyme activity or receptor functions, which could be beneficial in treating various diseases.

Industrial Applications

This compound is also being explored for industrial applications, particularly in synthesizing polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Study 2: Polymer Development

In materials science, compounds like this compound have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Experimental results indicate improved performance characteristics compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function. The 2-chloroacetamide and 3-methoxyphenylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Insights

The benzothiazole derivative forms H-bonded dimers via N–H⋯N interactions, with adamantane adopting a gauche conformation relative to the acetamide moiety. This geometry may influence receptor binding in biological systems.

Biological Activity

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, a 2-chloroacetamide group, and a 3-methoxyphenylmethyl substituent. Its IUPAC name is N-(1-adamantyl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide, and its molecular formula is C20H26ClNO2. The InChI code for this compound is InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid adamantane structure allows for effective binding to various enzymes and receptors, potentially modulating their functions. The 2-chloroacetamide and 3-methoxyphenylmethyl groups enhance the compound's binding affinity due to their electronic properties and steric effects .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that derivatives of adamantane can inhibit bacterial growth and possess antifungal properties. The specific mechanism often involves disruption of cellular processes or inhibition of critical enzymes .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown significant activity against colon carcinoma cells, with structure–activity relationship (SAR) studies indicating that specific substituents are crucial for enhancing efficacy .

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT11623.30 ± 0.35
Compound BJurkat<1000
N-(adamantan...)TBDTBDThis study

Neuroprotective Effects

The adamantane core has been associated with neuroprotective properties in several studies. Research on related compounds suggests that they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies have been conducted to assess the antimicrobial properties of this compound against various bacterial strains. The results indicated a moderate inhibitory effect, suggesting further optimization could enhance its efficacy .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method on cancer cell lines to evaluate the compound's potential as an anticancer agent. Initial results showed promising cytotoxic effects comparable to established chemotherapeutics, warranting further investigation into its mechanism of action .

Q & A

Q. What are the established synthetic routes for N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide, and what yields are typically achieved?

Methodological Answer: The compound is synthesized via multi-step reactions involving adamantane and chloroacetamide intermediates. A common approach involves:

Adamantane Functionalization : Reacting adamantane-1-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 2-chloroacetamide core.

Benzylation : Introducing the 3-methoxybenzyl group via nucleophilic substitution or reductive amination.

Yields vary depending on reaction conditions. For analogous adamantane-containing acetamides, yields range from 11% to 51% under optimized conditions (e.g., using N,N′-carbonyldiimidazole as a coupling agent) .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

Methodological Answer: Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the adamantane scaffold (δ 1.5–2.2 ppm for bridgehead protons) and the 3-methoxybenzyl group (δ 3.8 ppm for methoxy, aromatic protons at δ 6.7–7.2 ppm) .
  • X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., C–C bonds in adamantane: 1.529–1.537 Å ) and intermolecular hydrogen bonding (N–H⋯O, forming infinite chains) critical for stability .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution at the chloroacetamide moiety, and how do steric effects from the adamantane group influence reactivity?

Methodological Answer: The chloroacetamide group undergoes nucleophilic substitution (SN2) with electron-rich nucleophiles (e.g., amines, thiols). Steric hindrance from the bulky adamantane group slows reaction kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. Experimental Insight :

  • For analogous chloroacetamides, reactions with piperidine at 80°C in DMF achieve >70% conversion .
  • Adamantane’s rigidity reduces conformational flexibility, favoring reactions at less hindered sites .

Q. How does the 3-methoxybenzyl substituent impact the compound’s biological activity, and what assays validate this?

Methodological Answer: The 3-methoxybenzyl group enhances lipophilicity, improving membrane permeability. Biological evaluation includes:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis (H37Rv strain) with IC₅₀ values compared to adamantane-free analogs .
  • Enzyme Inhibition Studies : Fluorometric assays targeting cytochrome P450 enzymes to assess metabolic stability .

Q. Data Contradiction Analysis :

  • While some studies report enhanced activity with methoxy groups, others note reduced solubility as a trade-off. Solubility parameters (logP) should be cross-validated using HPLC .

Q. What analytical strategies resolve contradictions in metabolic stability data between human and rodent liver microsomes?

Methodological Answer: Discrepancies arise from species-specific cytochrome P450 isoforms. A robust workflow includes:

LC-MS/MS Metabolite Profiling : Identify hydroxylation or demethylation products.

CYP Isoform Mapping : Use recombinant human CYPs (e.g., CYP3A4, CYP2D6) to pinpoint metabolic pathways.

Kinetic Analysis : Compare Vₘₐₓ and Kₘ values across species .

Q. Example Finding :

  • Chloroacetamide herbicides show 3x faster clearance in human microsomes due to CYP2B6 activity, absent in rodents .

Q. How can computational modeling predict structure-activity relationships (SAR) for adamantane-containing acetamides?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase).
  • QSAR Models : Train on datasets of IC₅₀ values and descriptors (e.g., polar surface area, logP) to predict activity cliffs.

Case Study :
Docking studies of N-(adamantan-1-yl) derivatives reveal hydrogen bonding with Thr196 in M. tuberculosis InhA, correlating with MIC values <1 µg/mL .

Q. What crystallization conditions favor high-quality single crystals for X-ray studies of this compound?

Methodological Answer:

  • Solvent System : Slow evaporation from dichloromethane/hexane (1:3) at 4°C.
  • Temperature Control : Crystallization at 173 K minimizes thermal motion artifacts.
  • Key Parameters :
    • Bond precision: <0.002 Å (C–C).
    • R factor: <0.04 for high-resolution data .

Q. Guidelines for Researchers

  • Data Validation : Cross-reference NMR shifts and crystallographic data with PubChem or NIST Chemistry WebBook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Reactant of Route 2
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N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide

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